2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
Description
2-{[6-(Pyridin-4-yl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is a heterocyclic organic compound featuring a pyridazine core substituted with a pyridin-4-yl group at the 6-position and a sulfanyl-linked ethanone moiety bearing a pyrrolidin-1-yl group. The pyridazine ring, a six-membered aromatic system with two nitrogen atoms, contributes to its electronic properties, while the pyrrolidine ring (a five-membered saturated nitrogen heterocycle) introduces conformational flexibility.
Properties
IUPAC Name |
2-(6-pyridin-4-ylpyridazin-3-yl)sulfanyl-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c20-15(19-9-1-2-10-19)11-21-14-4-3-13(17-18-14)12-5-7-16-8-6-12/h3-8H,1-2,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLWDAXXGAAUHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815707 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the pyrrolidine ring can be constructed from acyclic precursors through amination and cyclization reactions . The pyridazinyl and pyridinyl groups are often introduced through nucleophilic substitution reactions involving halogenated intermediates .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyridazinyl and pyridinyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . Reaction conditions often involve controlled temperatures, solvents like dimethylformamide, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridazinyl or pyridinyl rings .
Scientific Research Applications
2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring and the pyridazinyl and pyridinyl groups can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with target molecules . These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues
The compound shares structural motifs with several derivatives documented in the evidence:
2-{[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one (CAS: 872689-10-6)
- Differences : Substitution at the pyridazine 6-position with a 3-nitrophenyl group instead of pyridin-4-yl.
- Impact : The nitro group is strongly electron-withdrawing, increasing polarity and reducing basicity compared to the pyridinyl substituent. This may alter solubility and reactivity in synthetic or biological environments .
1-(4-Methoxyphenyl)-2-(6-(pyrrolidin-1-yl)-3,4-dihydroisoquinolin-1(2H)-ylidene)ethan-1-one (11b) Differences: Replacement of pyridazine with a dihydroisoquinoline scaffold and a methoxyphenyl substituent. The methoxy group offers moderate electron-donating effects, contrasting with the pyridazine’s electron-deficient nature .
Muscarinic M4 Receptor Modulator (WHO, 2021)
- Differences : Incorporates a trifluoromethylpyridinyl-azetidine system instead of pyridazine-pyrrolidine.
- Impact : The azetidine ring (four-membered) imposes greater steric strain, while the trifluoromethyl group enhances metabolic stability and lipophilicity .
Comparative Data Analysis
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Heterocyclic Core |
|---|---|---|---|---|
| 2-{[6-(Pyridin-4-yl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one | C₁₆H₁₆N₄OS | 336.39 g/mol | Pyridin-4-yl, sulfanyl, pyrrolidin-1-yl | Pyridazine |
| 2-{[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one | C₁₆H₁₆N₄O₃S | 344.39 g/mol | 3-Nitrophenyl, sulfanyl, pyrrolidin-1-yl | Pyridazine |
| 1-(4-Methoxyphenyl)-2-(6-(pyrrolidin-1-yl)-3,4-dihydroisoquinolin-1(2H)-ylidene)ethan-1-one | C₂₂H₂₅N₂O₂ | 353.45 g/mol | Methoxyphenyl, dihydroisoquinoline | Dihydroisoquinoline |
| Muscarinic M4 Modulator (WHO, 2021) | C₁₉H₁₈F₃N₅O | 407.38 g/mol | Trifluoromethylpyridinyl, azetidinyl | Pyrrolo[3,4-b]pyridine |
Research Findings and Implications
Electronic and Steric Effects
- Pyridinyl vs.
- Pyrrolidine Conformation : highlights that pyrrolidine adopts a puckered conformation (Cremer-Pople parameters), which may influence ligand-receptor interactions by modulating spatial orientation .
Pharmacological Potential
- While direct activity data are absent, the muscarinic M4 modulator () demonstrates the therapeutic relevance of ethanone-linked heterocycles in targeting allosteric receptor sites. The target compound’s pyridazine-pyrrolidine framework could similarly serve as a scaffold for kinase inhibitors or GPCR modulators .
Biological Activity
The compound 2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one , also referred to as a pyridazinone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a pyridazinone core with a pyridine substituent and a pyrrolidine moiety. The presence of the sulfanyl group is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 253.35 g/mol |
| LogP | 2.7 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 6 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyridazinone derivatives, including the compound . Research indicates that such compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Study Findings : In vitro assays demonstrated that the compound effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range. The mechanism involves the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins, leading to increased apoptosis rates in treated cells .
Enzyme Inhibition
Pyridazinone derivatives are known to act as inhibitors of specific enzymes, particularly tyrosine kinases. The compound has shown promising results in inhibiting Met kinase activity, which is crucial for tumor growth and metastasis.
- Mechanism : By blocking Met kinase, the compound disrupts downstream signaling pathways involved in cellular proliferation and survival, thereby exerting its antitumor effects .
Neuroprotective Effects
Emerging evidence suggests that this compound may also possess neuroprotective properties. It has been studied for its potential role in treating neurodegenerative diseases by modulating neuroinflammatory responses.
- Case Study : In a murine model of Alzheimer's disease, administration of the compound resulted in reduced levels of neuroinflammatory markers and improved cognitive function as assessed by behavioral tests .
Pharmacokinetics
Understanding the pharmacokinetic profile of the compound is essential for evaluating its therapeutic potential.
- Bioavailability : Preliminary studies indicate that the compound exhibits good oral bioavailability (>75%) in animal models, making it a candidate for further development as an oral therapeutic agent.
- Metabolism : The compound is primarily metabolized by liver enzymes, with a half-life suitable for once-daily dosing regimens.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
